
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the nitro group and the piperazinyl moiety in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the benzoxazine moiety. The methyl and nitro groups are then added through nitration and alkylation reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and methyl iodide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The piperazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted piperazinyl compounds, and hydrolyzed fragments of the original molecule. These products can further undergo additional chemical transformations, expanding the range of possible derivatives.
Applications De Recherche Scientifique
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 7-chloro-10-methyl-1-(4-methyl-1-piperazinyl)-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-chloro-
Uniqueness
Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the nitro group with the piperazinyl moiety enhances its versatility in chemical synthesis and its potential as a bioactive molecule.
Propriétés
Numéro CAS |
64610-56-6 |
|---|---|
Formule moléculaire |
C16H18N6O3 |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
10-methyl-1-(4-methylpiperazin-1-yl)-7-nitropyridazino[4,5-b][1,4]benzoxazine |
InChI |
InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)16-15-14(10-17-18-16)25-13-9-11(22(23)24)3-4-12(13)20(15)2/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
VVADORCLTUGIOY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



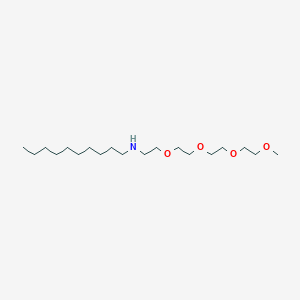

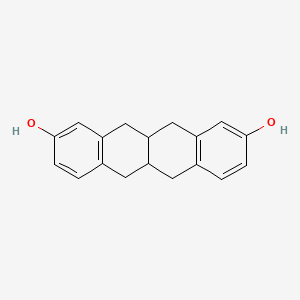
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
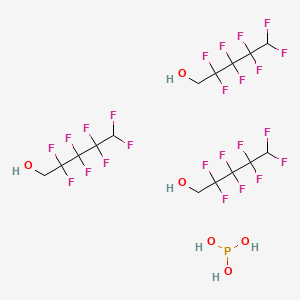

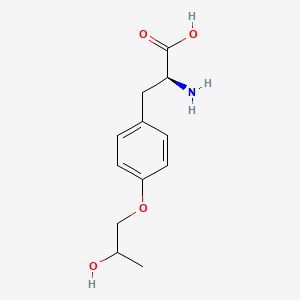
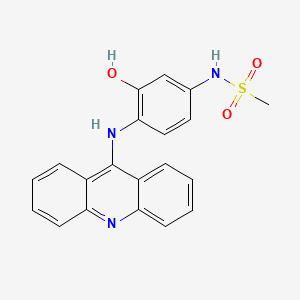

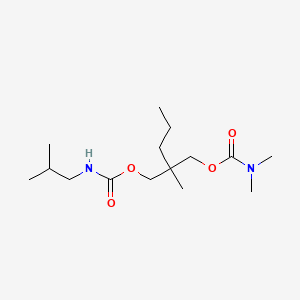


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
